molecular formula C14H10ClNO4 B6403244 3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261979-51-4

3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6403244
CAS RN: 1261979-51-4
M. Wt: 291.68 g/mol
InChI Key: STTKEZYKONCCQA-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid (95%) is a synthetic compound that has been extensively studied in both scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 308.55 g/mol and a melting point of 176-178 °C. It is soluble in water, ethanol, and chloroform and insoluble in acetone. 3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid has a broad range of applications in scientific research, laboratory experiments, and industrial processes.

Scientific Research Applications

3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as 4-chlorobenzamide, 4-chlorobenzaldehyde, and 4-chlorobenzyl alcohol. It has also been used in the synthesis of drugs, such as ciprofloxacin and ofloxacin. In addition, it has been used in the synthesis of dyes and pigments, such as methyl yellow and methyl green.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid is not well understood. However, it is believed that the compound is metabolized to the active form, 3-chloro-2-methylbenzoic acid, which is then further metabolized to 3-chloro-2-methylbenzaldehyde and 3-chloro-2-methylbenzyl alcohol. These metabolites are believed to interact with various enzymes and receptors in the body, resulting in the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid are not well understood. However, it is believed that the compound may have anti-inflammatory, antifungal, and antibacterial properties. In addition, it may have anti-tumor and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid in laboratory experiments include its ease of synthesis, low cost, and high purity. The compound is also relatively stable and has a wide range of applications. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood.

Future Directions

The future directions for 3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid research include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of novel compounds, drugs, dyes, and pigments. In addition, further research should be conducted to elucidate the mechanism of action of the compound. Finally, research should be conducted to explore the potential toxicity of the compound and to develop safer and more effective methods of synthesis.

Synthesis Methods

3-(3-Chloro-2-methylphenyl)-5-nitrobenzoic acid can be synthesized by the reaction of 3-chloro-2-methylphenol with nitric acid. The reaction is carried out in an organic solvent, such as ethanol, at a temperature of 80-90 °C. The reaction yields a white crystalline solid that is 95% pure.

properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-8-12(3-2-4-13(8)15)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTKEZYKONCCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690285
Record name 3'-Chloro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261979-51-4
Record name 3'-Chloro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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